4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Description
4-[(E)-[(Z)-2-Chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. This compound features a unique (Z)-2-chloro-3-phenylprop-2-enylidene substituent at the 4-position and a 4-fluorophenyl group at the 3-position of the triazole ring. Such substitutions are critical for modulating its physicochemical properties and biological activity. Schiff base triazole derivatives are widely studied for their antimicrobial, antifungal, and antitumor activities, driven by their ability to coordinate metals and form stable hydrogen-bonding networks .
The compound’s structural complexity, including the (Z)-configured enylidene group, distinguishes it from simpler benzylidene analogs. Its synthesis typically involves condensation of a hydrazine derivative with a carbonyl compound, followed by cyclization to form the triazole core. The presence of fluorine and chlorine atoms introduces electron-withdrawing effects, which may enhance metabolic stability and intermolecular interactions in crystalline states .
Properties
CAS No. |
674813-21-9 |
|---|---|
Molecular Formula |
C17H12ClFN4S |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12ClFN4S/c18-14(10-12-4-2-1-3-5-12)11-20-23-16(21-22-17(23)24)13-6-8-15(19)9-7-13/h1-11H,(H,22,24)/b14-10-,20-11+ |
InChI Key |
CUZYAGCPOFKFQZ-MCXKGUMDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)\Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione involves multiple steps. One common synthetic route includes the reaction of 2-chloro-3-phenylprop-2-enal with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thione compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols, forming new derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It has shown promising antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: The compound exhibits anticancer properties and has been investigated for its potential use in cancer treatment.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various biological effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Substituents
- In contrast, the diethylamino group in ’s compound introduces electron-donating properties, which may reduce reactivity but improve solubility .
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers superior metabolic stability compared to chlorophenyl analogs (e.g., ) due to fluorine’s smaller size and higher electronegativity, reducing susceptibility to oxidative degradation .
Crystal Packing and Hydrogen Bonding
- The methyl-substituted analog () forms N–H···S hydrogen bonds and π–π interactions, creating dimeric motifs (R₂²(8) graph set). The target compound’s (Z)-enylidene group may disrupt such motifs due to steric hindrance, leading to alternative packing arrangements .
- ’s hexameric structure, stabilized by N–H···O/S and O–H···S bonds, highlights the role of hydrogen bonding in supramolecular assembly. The fluorophenyl group in the target compound may favor weaker C–H···F interactions, altering crystallinity .
Research Findings and Implications
- Antimicrobial Activity : Nitro-substituted analogs () show enhanced activity against Gram-negative bacteria, attributed to improved membrane penetration via nitro group interactions .
- Thermal Stability : Methyl and chloro substituents () increase melting points (e.g., 220–240°C) compared to fluorine analogs (200–210°C), likely due to stronger van der Waals forces .
- Solubility: Pyridinyl and diethylamino groups () improve aqueous solubility, critical for pharmaceutical applications .
Biological Activity
4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 307.79 g/mol
The presence of the triazole ring is significant as it contributes to the compound's biological activity through various mechanisms.
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with a similar triazole-thione structure showed effective inhibition against multiple bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.046 to 3.11 µM, demonstrating their potency compared to standard antibiotics like vancomycin and ciprofloxacin .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 4-Triazole Derivative | MRSA | 0.046 |
| 4-Triazole Derivative | E. coli | 2.96 |
| Vancomycin | MRSA | 0.68 |
| Ciprofloxacin | E. coli | 2.96 |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro tests demonstrated that derivatives of triazole-thiones exhibited significant cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). For instance, one derivative showed an IC50 value of 6.2 µM against HCT-116 cells, indicating promising anticancer activity .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazole-thione Derivative | HCT-116 (Colon Carcinoma) | 6.2 |
| Triazole-thione Derivative | T47D (Breast Cancer) | 27.3 |
3. Anti-inflammatory and Other Activities
Compounds within the triazole family have also been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Additionally, some studies suggest antioxidant activities that could contribute to their therapeutic effects in inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications in the chemical structure affect biological activity. For instance, the presence of electron-donating groups on the phenyl rings has been shown to enhance antimicrobial activity significantly. Conversely, increasing the length of alkyl chains on the triazole ring tends to decrease activity .
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
A recent study synthesized several triazole derivatives and evaluated their biological activities against various pathogens and cancer cell lines. The results indicated that specific modifications led to enhanced potency against resistant strains of bacteria and improved anticancer efficacy.
Case Study 2: Clinical Implications in Cancer Treatment
In a clinical setting, compounds similar to 4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione have been investigated for their potential use in combination therapies for cancer treatment, showing synergistic effects when used alongside traditional chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
